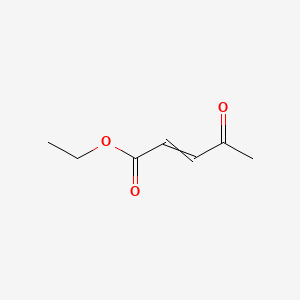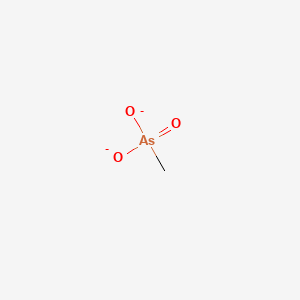
Methylarsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylarsonate(2-) is an organoarsonic acid anion. It is a conjugate base of a methylarsonate(1-).
Applications De Recherche Scientifique
Arsenic-Induced Skin Lesions and Metabolism
Methylarsonate (MA) has been identified as a risk factor for arsenic-induced health effects like skin lesions. A study by Lindberg et al. (2008) found that the risk for skin lesions was significantly higher in individuals with a higher percentage of MA in their urine. The study also revealed gender differences in susceptibility to these lesions, attributed to differences in arsenic methylation efficiency between men and women (Lindberg, Rahman, Persson, & Vahter, 2008).
Methylation of Arsenic in Liver
Stýblo et al. (1996) examined the methylation of arsenic in rat liver, producing methylarsonate and dimethylarsinate. This study is critical in understanding how arsenic is metabolized in mammals, revealing key aspects of the biochemistry of arsenic exposure (Stýblo, Delnomdedieu, & Thomas, 1996).
Influence on Food Reserves in Plants
Duble and Holt (1970) researched the effect of amine methylarsonate (AMA) on the food reserves in purple nutsedge, a type of plant. Their findings suggested that AMA accelerated starch hydrolysis in the plant's tubers, affecting the plant's carbohydrate, fat, and protein content (Duble & Holt, 1970).
Extraction Behavior in Different Systems
Suzuki et al. (1986) explored the liquid-liquid extraction behavior of various arsenic species, including methylarsonate. The study's findings are important for understanding how different arsenic species, including MA, can be separated and analyzed in various chemical systems (Suzuki, Satoh, Shoji, & Imura, 1986).
Presence in Agricultural Water and Soil
A study by Bednar et al. (2002) investigated the presence of organoarsenicals, including methylarsonate, in agricultural water and soil, particularly in areas where these compounds are used in cotton production. This research is crucial for understanding the environmental impact of methylarsonate in agricultural settings (Bednar, Garbarino, Ranville, & Wildeman, 2002).
Propriétés
Numéro CAS |
51952-65-9 |
|---|---|
Nom du produit |
Methylarsonate |
Formule moléculaire |
CH3AsO3-2 |
Poids moléculaire |
137.954 g/mol |
Nom IUPAC |
methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)/p-2 |
Clé InChI |
QYPPRTNMGCREIM-UHFFFAOYSA-L |
SMILES |
C[As](=O)([O-])[O-] |
SMILES canonique |
C[As](=O)([O-])[O-] |
Autres numéros CAS |
51952-65-9 |
Synonymes |
disodium methanearsonate methanearsonic acid methylarsonate methylarsonic acid methylarsonous acid monomethylarsonic acid monomethylarsonic acid, ammonium, iron (3+) salt monomethylarsonic acid, calcium salt (2:1) monomethylarsonic acid, dimercury (1+) salt monomethylarsonic acid, dipotassium salt monomethylarsonic acid, disodium salt monomethylarsonic acid, iron (2+) salt (3:2) monomethylarsonic acid, iron salt monomethylarsonic acid, monoammonium salt monomethylarsonic acid, monocalcium salt monomethylarsonic acid, monosodium salt monomethylarsonic acid, zinc salt monosodium methanearsonate MSMA sodium methanearsonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



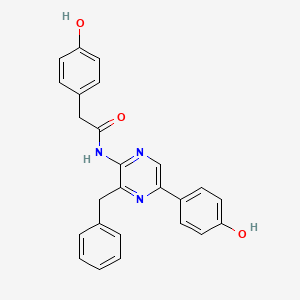
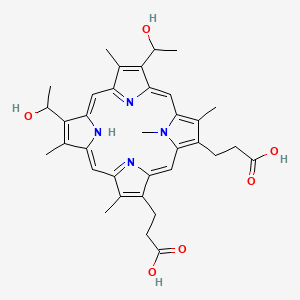
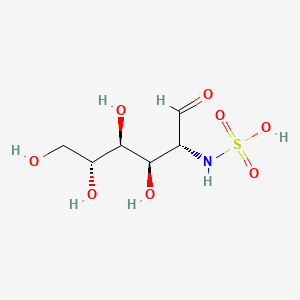
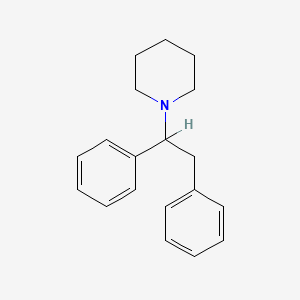


![4-[(4-chlorophenyl)thio]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1206875.png)

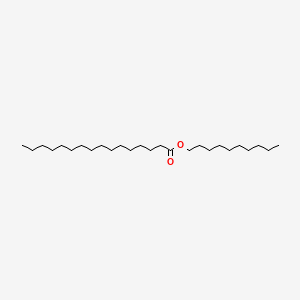
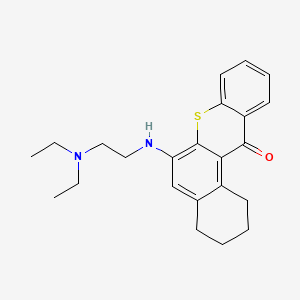
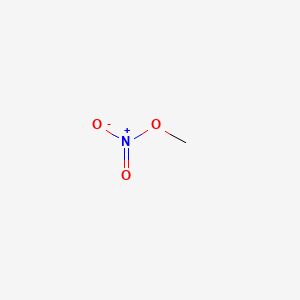

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)
